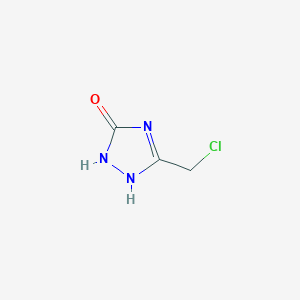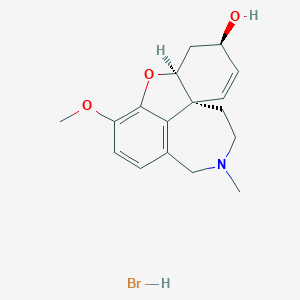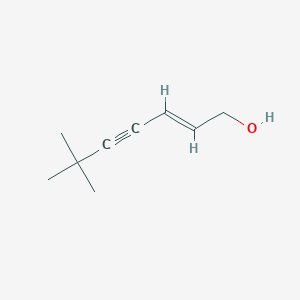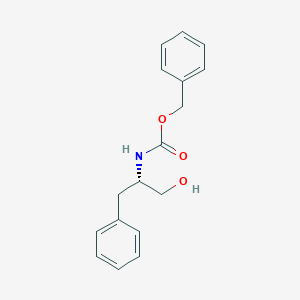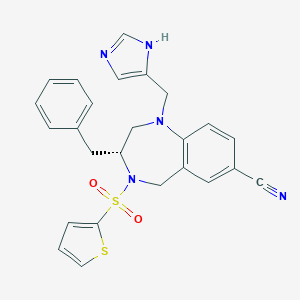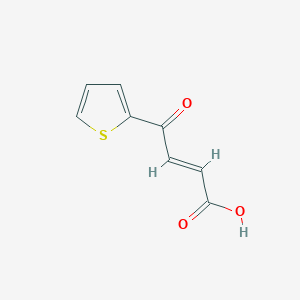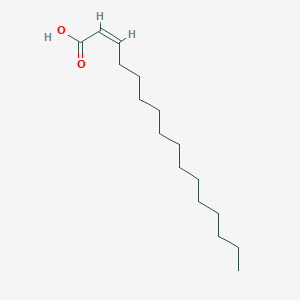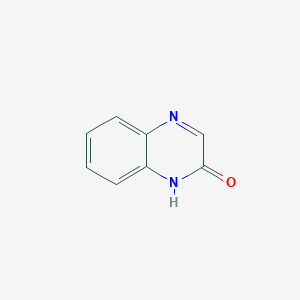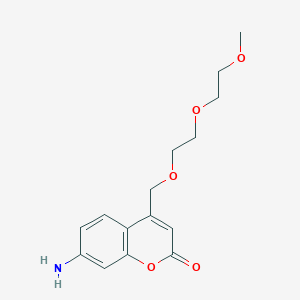
7-Amino-4-(2,5,8-trioxanonyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent probe used in scientific research to study various biological processes. It is a coumarin derivative that has been widely used in the field of biochemistry and biophysics due to its unique properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the interaction of the coumarin molecule with biological molecules. The fluorescent properties of the molecule allow it to be used as a probe to study the interactions between molecules. When excited with light, the molecule emits light at a specific wavelength, which can be detected using a fluorescence microscope.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are dependent on the specific biological process being studied. However, in general, the molecule does not have any significant effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Amino-4-(2,5,8-trioxanonyl)coumarin in lab experiments include its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, the molecule has some limitations, including its relatively short fluorescence lifetime and the need for specialized equipment to detect its fluorescence.
Direcciones Futuras
There are many future directions for research involving 7-Amino-4-(2,5,8-trioxanonyl)coumarin. One area of research is the development of new probes based on the coumarin scaffold. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and DNA-protein interactions. Another area of research is the development of new techniques for detecting the fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. These techniques could improve the sensitivity and specificity of experiments using the molecule. Finally, there is a need for more research to understand the mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin and how it interacts with biological molecules. This understanding could lead to the development of new probes with improved properties and greater versatility.
Métodos De Síntesis
The synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the reaction of 7-amino-4-methylcoumarin with 2,5,8-trioxanonane-1,10-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified using chromatographic techniques to obtain pure 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
Aplicaciones Científicas De Investigación
7-Amino-4-(2,5,8-trioxanonyl)coumarin is used as a fluorescent probe in various scientific research applications. It is commonly used to study the interactions between proteins, DNA, and RNA. It can also be used to study the activity of enzymes and other biological molecules. The fluorescent properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin make it an ideal probe for studying biological processes in living cells.
Propiedades
Número CAS |
146773-33-3 |
|---|---|
Nombre del producto |
7-Amino-4-(2,5,8-trioxanonyl)coumarin |
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
Clave InChI |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
SMILES canónico |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



